molecular formula C5H11NO2S B1343060 1-Ethylcyclopropane-1-sulfonamide CAS No. 681808-56-0

1-Ethylcyclopropane-1-sulfonamide

Cat. No. B1343060
CAS RN: 681808-56-0
M. Wt: 149.21 g/mol
InChI Key: XDXMJRIZSBCDGA-UHFFFAOYSA-N
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Description

1-Ethylcyclopropane-1-sulfonamide (ECPS) is an organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. ECPS has been studied extensively for its unique properties and applications in numerous fields.

Scientific Research Applications

Chemical Synthesis and Applications

1-Ethylcyclopropane-1-sulfonamide serves as a crucial building block in the synthesis of potent Hepatitis C virus (HCV) NS3 protease inhibitors. The meticulous development of concise and efficient synthesis routes for this compound and its derivatives, such as the 1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester, is critical. These substances, prepared with high enantiomeric purity, are instrumental in advancing medicinal chemistry, particularly in the context of HCV treatment (Lou et al., 2013).

Advancements in Material Science

The synthesis of novel sulfonamides, including derivatives of this compound, has broad implications in material science. These compounds, characterized by advanced techniques such as FTIR, ESI-MS, and X-ray crystallography, exhibit unique structural and spectral properties. Their potential in material science is underscored by their stable crystal structures and intriguing hydrogen bonding patterns, which might be applicable in various technological advancements (Danish et al., 2021).

Organic Chemistry and Catalysis

The compound and its related chemical structures play a pivotal role in organic synthesis and catalysis. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, closely related to this compound, undergo selective C-C bond activation under rhodium catalysis. This process yields significant organic structural units like benzo[c]azepine/oxepines and conjugated dienes, which are essential in synthetic organic chemistry and have potential applications in drug development and materials science (Chen et al., 2016).

Fluorescence Sensing and Bioimaging

Water-soluble sulfonato-Salen-type ligands, derived from compounds including this compound, exhibit notable UV/Vis-absorption and fluorescence properties. Their ability to act as selective and sensitive turn-off fluorescence sensors for Cu(2+) in water and living cells underscores their significance in environmental monitoring and biological research. This attribute paves the way for their application in detecting heavy metals in water bodies and for fluorescence imaging in living cells, contributing to advancements in environmental science and biomedical imaging (Zhou et al., 2012).

Mechanism of Action

Target of Action

1-Ethylcyclopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By binding to the enzyme, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor of tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are building blocks of DNA . By inhibiting folic acid synthesis, sulfonamides indirectly inhibit DNA synthesis, leading to the arrest of bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The exact ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound and their impact on its bioavailability remain to be determined.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting folic acid synthesis and, consequently, DNA synthesis, this compound prevents bacteria from multiplying . This bacteriostatic effect can help control bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides . The pH of the environment can also affect the ionization state of the compound, potentially influencing its absorption and distribution

Future Directions

Sulfonamides are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . The development of more sustainable synthetic methods for sulfonamides is a current research interest .

Biochemical Analysis

Biochemical Properties

1-Ethylcyclopropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, sulfonamide derivatives, including this compound, have been shown to exhibit antibacterial properties by inhibiting enzymes such as dihydropteroate synthetase . This inhibition prevents the synthesis of folic acid in bacteria, leading to their death. Additionally, sulfonamides can interact with carbonic anhydrase enzymes, which are involved in regulating pH and ion balance in cells .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, sulfonamide derivatives have been shown to induce apoptosis by activating p38/ERK phosphorylation pathways . This activation leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, resulting in cell death . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as dihydropteroate synthetase, inhibiting their activity and preventing the synthesis of essential metabolites like folic acid . This inhibition disrupts bacterial growth and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that sulfonamide derivatives can exhibit temporal effects, with changes in their activity and potency observed over extended periods . These temporal effects can impact the overall efficacy of this compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and organ damage . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, sulfonamide derivatives can affect the pentose phosphate pathway, glycolysis, and other metabolic processes . These interactions can influence the overall metabolic state of cells and impact their function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can affect its efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of this compound with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

1-ethylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXMJRIZSBCDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl (1-ethyl cyclopropyl)sulfonylcarbamate (4.8 g, 19.25 mmol) was added HCl in 1,4-Dioxane (20 ml, 4M solution) at room temperature. The reaction mass was stirred for 3 hr. The reaction mass was evaporated under reduced pressure to get desired compound (2.5 g, 87%) as brown semi solid. 1H NMR (400 MHz, DMSO): δ ppm 6.70 (br, s, 2H), 1.85-1.81 (m, 2H), 1.10-1.08 (m, 2H), 0.95 (t, J=8 Hz, 3H), 0.89-0.87 (m, 2H).
Name
tert-butyl (1-ethyl cyclopropyl)sulfonylcarbamate
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

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